[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate
Description
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate features a 1,2-oxazole core substituted at the 5-position with a thiophene-2-yl moiety and esterified at the 3-position with a 3-fluorobenzoate group. Its molecular formula is C₁₅H₁₀FNO₃S, with a molecular weight of 303.31 g/mol. The thiophene and oxazole rings contribute to π-π stacking interactions, while the 3-fluorobenzoate ester enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S/c16-11-4-1-3-10(7-11)15(18)19-9-12-8-13(20-17-12)14-5-2-6-21-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLAEEVIVVQHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with oxazole precursors, followed by esterification with 3-fluorobenzoic acid. Key steps include:
Formation of the Thiophene Ring: This can be achieved through reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.
Esterification: The final step involves the esterification of the oxazole-thiophene intermediate with 3-fluorobenzoic acid under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The fluorobenzoate ester can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, it can be used to study the interactions of thiophene and oxazole-containing compounds with biological targets, potentially leading to the discovery of new drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, it can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and oxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic-Ester Hybrids
The target compound belongs to a class of heterocyclic-ester hybrids. Key structural analogs include:
Table 1: Structural Comparison of Heterocyclic-Ester Compounds
Key Observations :
- Fluorination Effects: The 3-fluorobenzoate group in the target compound likely improves metabolic resistance compared to non-fluorinated esters (e.g., PF 43(1)-t’s isobutyl ester) .
- Heterocyclic Core : The thiophene-oxazole combination may enhance π-π interactions in biological targets compared to thiazole-based analogs (e.g., PF 43(1)-t) .
- Functional Groups : Sulfonamide-containing analogs (e.g., Screening Cmpd 4) exhibit higher polarity, favoring renal excretion, whereas ester groups (target compound) may increase cell membrane permeability .
Pharmacokinetic and Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Notes:
- The target compound’s fluorinated ester likely reduces hydrolysis rates compared to non-fluorinated esters (e.g., PF 43(1)-t) .
- Sulfonamide analogs (Screening Cmpd 4) exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C10H9NO3S
- Molecular Weight : 255.32 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound generally involves the condensation of thiophene derivatives with oxazoles and subsequent esterification with 3-fluorobenzoic acid.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the oxazole ring have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity assays performed on cancer cell lines have indicated that this compound exhibits selective cytotoxic effects. The compound was tested against several cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
These results suggest a promising potential for further development as an anticancer agent.
The proposed mechanism by which this compound exerts its biological effects includes the inhibition of specific enzymes involved in cellular proliferation and survival pathways. For example, it has been suggested that compounds with similar structural motifs can inhibit deacetylases like LpxC, which is critical for bacterial survival .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at Tulane University evaluated the antibacterial efficacy of thiophene-based compounds against multi-drug resistant strains. The results indicated that this compound exhibited a significant reduction in bacterial load in vitro compared to control groups.
Case Study 2: Cancer Cell Line Testing
In another study published in a peer-reviewed journal, the compound was tested against various cancer cell lines. The study concluded that the compound induced apoptosis in HeLa cells through a caspase-dependent pathway, highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
